1,3-Bis(2-hydroxyethyl)urea

Description

Contextualization within Hydroxyalkylurea Chemistry

Hydroxyalkylureas are a class of organic compounds characterized by the presence of at least one hydroxyl (-OH) group and a urea (B33335) (-NH-CO-NH-) functional group. google.comgoogle.com These compounds are noted for their applications as modifiers and plasticizers, particularly for urea-formaldehyde resins. google.com The hydroxyl groups enhance water solubility and provide reactive sites for further chemical modifications.

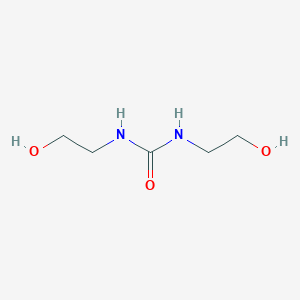

1,3-Bis(2-hydroxyethyl)urea is a symmetrically disubstituted urea, meaning it has a hydroxyethyl (B10761427) group attached to each nitrogen atom of the urea core. This structure distinguishes it from its isomer, N,N-Bis(2-hydroxyethyl)urea, where both hydroxyethyl groups are attached to the same nitrogen atom. google.comcymitquimica.com The arrangement of these functional groups significantly influences the compound's physical and chemical properties, including its reactivity and potential for hydrogen bonding. evitachem.com

Significance in Contemporary Chemical Science

The significance of this compound in modern chemical science is multifaceted. A primary area of interest is its application in polymer chemistry. evitachem.com Researchers are exploring its use as a crosslinking agent, which can improve the thermal stability and mechanical properties of polymeric materials. evitachem.com For instance, it has been investigated for its role in creating polyurethane foams with enhanced characteristics. researchgate.net

Furthermore, its structural similarity to biologically active compounds has prompted investigations into its potential in medicinal chemistry. evitachem.com While this article will not detail therapeutic applications, the fundamental study of its synthesis and reactivity can inform the development of new chemical entities with potential biological relevance.

Scope of Academic Inquiry for this compound

Current academic research on this compound is focused on several key areas:

Synthesis Optimization: A significant portion of research is dedicated to developing efficient and high-yield synthesis methods. Common approaches involve the condensation reaction of urea with ethanolamine (B43304) or ethylene (B1197577) carbonate. evitachem.comgoogle.com Studies have shown that catalysts, such as synthetic zeolites, can dramatically increase the yield to as high as 98% and reduce reaction times. google.com The purification of the final product, typically through crystallization from methanol (B129727), is also a critical aspect of this research. evitachem.comresearchgate.net

Chemical Reactivity and Material Science: Investigations into the chemical reactivity of this compound are ongoing. This includes studying its decomposition under various conditions and its reactions with other chemical species like ammonia (B1221849). evitachem.comgoogle.com A key application being explored is its use as a crosslinking agent for polymers, with studies focusing on how it impacts the properties of the resulting materials. google.com For example, its hydroxyalkylation with ethylene carbonate has been studied to produce oligomeric products for creating rigid polyurethane foams with high thermal stability. researchgate.net

Analytical Characterization: Detailed characterization of this compound is fundamental to all research endeavors. This involves the use of various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry, to confirm the compound's structure and purity. evitachem.comresearchgate.net

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H12N2O3 |

| Molecular Weight | 148.16 g/mol |

| Physical Form | Solid at room temperature |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 3 |

| Melting Point | 81-82°C |

Data sourced from multiple chemical suppliers and research articles. evitachem.comresearchgate.net

Synthesis Methods for this compound

| Reactants | Conditions | Yield |

|---|---|---|

| Urea and Ethanolamine | 115°C for 8 hours in an inert atmosphere. | Up to 80% after recrystallization. |

| Urea and Ethanolamine | 135°C for 2 hours, then 140°C for 6 hours with removal of ammonia. | 76% |

| Urea and Ethylene Carbonate | 140-150°C in the presence of synthetic zeolites. | Up to 98% |

This table summarizes common laboratory synthesis routes. google.comresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-bis(2-hydroxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c8-3-1-6-5(10)7-2-4-9/h8-9H,1-4H2,(H2,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYGJAFGQWTAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065886 | |

| Record name | Urea, N,N'-bis(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15438-70-7 | |

| Record name | N,N′-Bis(2-hydroxyethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15438-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N,N'-bis(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015438707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(2-hydroxyethyl)urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, N,N'-bis(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NN'-Bis(2-hydroxyethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Condensation Reactions for 1,3-Bis(2-hydroxyethyl)urea

The synthesis of this compound is predominantly achieved through condensation reactions. These reactions involve the joining of two molecules, in this case, a urea (B33335) source and a hydroxyl-containing compound, with the elimination of a small molecule such as ammonia (B1221849) or carbon dioxide. The most common methods employ ethanolamine (B43304), ethylene (B1197577) glycol, or ethylene carbonate as the hydroxyl-containing reactant.

Reaction of Urea with Ethanolamine

A prevalent method for synthesizing this compound involves the reaction of urea with ethanolamine. google.comresearchgate.net This reaction is typically performed at elevated temperatures to drive the condensation process and facilitate the removal of ammonia as a byproduct. google.comresearchgate.net

The reaction between urea and ethanolamine is sensitive to both temperature and duration. One established protocol involves heating the reactants at 135°C for 2 hours, followed by an additional 6 hours at 140°C. researchgate.netresearchgate.net Another approach suggests a reaction temperature of 115°C for 8 hours. google.com The careful control of these parameters is crucial for maximizing the yield of the desired product.

Reaction Parameters for Urea and Ethanolamine Condensation

| Parameter | Value |

|---|---|

| Initial Temperature | 135°C |

| Initial Duration | 2 hours |

| Final Temperature | 140°C |

| Final Duration | 6 hours |

| Alternative Temperature | 115°C |

| Alternative Duration | 8 hours |

The reaction of urea with ethanolamine can lead to a mixture of products, including the desired this compound, unreacted starting materials, and byproducts. google.comgoogle.com One notable impurity is 1-(2-hydroxyethyl)urea. google.com To obtain a pure product, recrystallization is a necessary step. google.com Methanol (B129727) is a commonly used solvent for this purification process, yielding a white crystalline substance. researchgate.netgoogle.com Another effective solvent for recrystallization is pyridine, which has been shown to produce a high yield of pure, white 1-(2-hydroxyethyl)urea. google.com

Reaction of Urea with Ethylene Glycol

An alternative synthetic route to this compound involves the condensation reaction between urea and ethylene glycol. evitachem.com This method also requires elevated temperatures to proceed efficiently. evitachem.com

Reaction of Urea with Ethylene Carbonate

The reaction of urea with ethylene carbonate presents another viable pathway for the synthesis of this compound. google.comevitachem.com This method is characterized by the release of carbon dioxide instead of ammonia. google.com A typical procedure involves a molar ratio of urea to ethylene carbonate of 1:2. google.com The reaction is conducted at temperatures between 140-150°C until the emission of carbon dioxide stops. google.com The use of synthetic zeolites as catalysts can significantly enhance the yield, reaching up to 98%, and reduce the reaction time. google.com

Reaction of Urea with Ethylene Carbonate

| Parameter | Value |

|---|---|

| Molar Ratio (Urea:Ethylene Carbonate) | 1:2 |

| Temperature Range | 140-150°C |

| Catalyst | Synthetic Zeolites |

| Byproduct | Carbon Dioxide |

| Maximum Yield | 98% |

Oxidative Carbonylation of Amino Alcohols

An alternative route to hydroxyalkylureas involves the oxidative carbonylation of amino alcohols. This method provides a direct conversion without the need for protecting the hydroxyl group.

Tungsten hexacarbonyl (W(CO)₆) serves as an effective catalyst for the oxidative carbonylation of amino alcohols to produce the corresponding hydroxyalkylureas. nih.govacs.org This catalytic process utilizes carbon monoxide (CO) as the carbonyl source and iodine (I₂) as the oxidant. researchgate.netresearchgate.net W(CO)₆ is a versatile reagent in organometallic synthesis, where its CO ligands can be displaced by other donor ligands to initiate catalytic cycles. researchgate.net Due to the air-sensitivity of the catalyst, all reactions involving W(CO)₆ must be performed under an inert atmosphere. researchgate.net This catalytic system provides an alternative to the use of phosgene (B1210022) or its derivatives. researchgate.net

The W(CO)₆-catalyzed oxidative carbonylation demonstrates high selectivity for the formation of hydroxyalkylureas from various amino alcohols. nih.govacs.org This method successfully converts 1,2-, 1,3-, 1,4-, and 1,5-amino alcohols into their respective ureas in good to excellent yields without requiring protection of the hydroxyl group. nih.govresearchgate.netresearchgate.net Studies on a range of substituted benzylamines have shown a broad tolerance for different functional groups during the carbonylation reaction, resulting in good yields of N,N'-disubstituted ureas. acs.org For certain substituted benzylamines, using a two-phase solvent system of CH₂Cl₂/H₂O can lead to even higher yields. acs.org

A significant advantage of the W(CO)₆-catalyzed oxidative carbonylation is the minimal formation of cyclic carbamate (B1207046) byproducts. nih.govacs.orgresearchgate.net While cyclic carbamates can be synthesized from amino alcohols and CO₂ under different conditions, often controlled by the choice of base and solvent, the tungsten-catalyzed reaction favors the formation of the linear urea product. nih.govrsc.org In contrast, stoichiometric reactions using phosgene derivatives like 1,1'-carbonyldiimidazole (B1668759) (CDI) can result in variable selectivity between ureas and cyclic carbamates. nih.govresearchgate.net The ability to suppress the formation of these cyclic byproducts is crucial for isolating the desired hydroxyalkylureas in high yields. researchgate.net

Table 2: W(CO)₆-Catalyzed Oxidative Carbonylation of Amino Alcohols

| Catalyst System | Substrate | Product | Key Feature | Byproducts | Reference |

|---|

| W(CO)₆ / I₂ | Amino Alcohols | Hydroxyalkylureas | No protection of the hydroxyl group is needed. | Small amounts of cyclic carbamates. | nih.govacs.org |

Degradation Pathways and Byproduct Formation Involving this compound

This compound (BHEU), also referred to as MEA urea, is recognized as a significant degradation product in certain industrial processes, particularly in amine-based carbon capture systems using monoethanolamine (MEA). acs.orgtandfonline.com Its formation is primarily associated with the thermal degradation of MEA under high-temperature conditions. uky.eduresearchgate.net

One proposed mechanism for BHEU formation involves the direct reaction of MEA with its own carbamic acid. acs.org Another significant pathway is the nucleophilic attack of an MEA molecule on the carbonyl carbon of an MEA carbamate, which results in the formation of BHEU and a water molecule. uky.edu The formation of BHEU has also been observed when a mixture of MEA and 2-oxazolidone (OZD), another MEA degradation product, is heated to high temperatures. acs.org

The degradation pathways of amines like MEA and ethylenediamine (B42938) (EDA) show distinct preferences. researchgate.net While MEA degradation can lead to BHEU, it preferentially forms OZD, which can then undergo further reactions. researchgate.net In contrast, EDA degradation tends to favor the formation of a urea derivative over cyclization. researchgate.net The formation of BHEU is considered an intermolecular reaction, and it is generally assumed to be a stable end product, with reverse reactions not being a significant consideration under typical degradation conditions. acs.org

Thermal Degradation of Monoethanolamine (MEA) Systems

The thermal degradation of aqueous MEA solutions is a significant source of BHEU. This process involves the formation of several intermediates and is influenced by factors such as temperature and the concentration of carbon dioxide. The main products of MEA thermal degradation include 2-oxazolidone (OZD), N-(2-hydroxyethyl)-ethylenediamine (HEEDA), 1-(2-hydroxyethyl)-2-imidazolidinone (B1346687) (HEIA), and BHEU. nih.gov

2-Oxazolidinone (OZD) is a key intermediate in the thermal degradation of MEA. acs.orgunit.no It is formed through the intramolecular cyclization of MEA carbamate. nih.gov OZD is a reactive compound and is typically found in small concentrations as it readily reacts with MEA to form other degradation products. nih.gov One of the significant reactions of OZD is its interaction with MEA to produce BHEU. acs.orgacs.org The formation of either BHEU or another degradation product, N-(2-hydroxyethyl)-ethylenediamine (HEEDA), depends on the specific site of ring cleavage in the OZD molecule during its reaction with MEA. unit.no In a study where a mixture of MEA and OZD was heated to 200°C in the absence of water, BHEU was observed as the sole degradation product. acs.orgacs.org

An alternative pathway to BHEU formation involves the direct intermolecular reaction of MEA with its carbamate. acs.orgacs.org MEA reacts with carbon dioxide to form MEA carbamate, which can then react with another MEA molecule to yield BHEU. nih.gov This intermolecular reaction pathway competes with the intramolecular cyclization of MEA carbamate that leads to the formation of OZD. acs.orgacs.org The thermal degradation of both MEA and another amine, ethylenediamine (EDA), is understood to proceed through an isocyanate intermediate. This intermediate can then either cyclize to form OZD (in the case of MEA) or react with another amine molecule to form a urea derivative like BHEU. researchgate.net

Kinetic models have been developed to predict the rate of MEA degradation and the formation of its various byproducts, including BHEU. acs.org In one such model, the formation of BHEU is described as an intermolecular reaction between MEA and MEA-carbamate. acs.org Due to a lack of extensive experimental data at various temperatures, the temperature dependence for this specific reaction was not considered, and the activation energy was set to zero. This assumption was based on the observation that most of the available data for BHEU concentration were from experiments conducted at a single temperature of 135°C. acs.org Another study suggested that because the reaction mechanisms for the formation of BHEU and HEEDA are similar, it is reasonable to assume that their activation energies are also similar. whiterose.ac.uk

A kinetic model for the thermal degradation of aqueous MEA solutions provides insight into the formation rates of degradation products. The reaction rate coefficients are often expressed using an adjusted Arrhenius equation. acs.org

Table 1: Kinetic Model Parameters for BHEU Formation

| Parameter | Value | Reference |

|---|---|---|

| Assumed Activation Energy | 0 kJ/mol | acs.org |

Note: The table is interactive and can be sorted by clicking on the headers.

Reactivity with Ammonia at Elevated Temperatures

This compound can react with ammonia at elevated temperatures. In experiments where mixtures of BHEU and excess ammonia were heated in glass ampoules at 125°C and 150°C, various reaction products were formed, indicating the reactivity of BHEU under these conditions. google.com The composition of the resulting reaction mixtures demonstrates the degree of reaction and the formation of other compounds. google.com

Table 2: Reaction of this compound with Excess Ammonia

| Temperature (°C) | This compound (wt%) | Other Products (wt%) | Reference |

|---|---|---|---|

| 125 | 88.3 | 11.7 | google.com |

Note: The table is interactive and can be sorted by clicking on the headers.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the chemical environment of the respective nuclei within 1,3-Bis(2-hydroxyethyl)urea.

The ¹H-NMR spectrum of this compound provides information on the different types of protons and their connectivity. The interpretation of the spectrum reveals distinct signals corresponding to the various protons in the molecule.

Table 1: ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.45 | t | 4H | -CH₂-Cl |

| ~6.12 | s | 2H | -NH- |

Note: Data is based on a related compound, 1,3-Bis(2-chloroethyl)urea, as a proxy for the hydroxyethyl (B10761427) analog. The chemical shifts for this compound are expected to be in a similar region.

The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and hydroxyl groups, as well as the amine (-NH-) and hydroxyl (-OH) protons, give rise to characteristic signals in the spectrum. The integration of these signals confirms the number of protons in each unique environment.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal.

Table 2: ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~40-45 | Urea (B33335) Carbonyl (C=O) |

Note: Data is based on a related compound, 1,3-Bis(2-chloroethyl)urea, as a proxy. The carbonyl carbon of this compound is expected to appear in a similar region.

The spectrum typically shows signals for the carbonyl carbon of the urea group and the methylene carbons of the hydroxyethyl chains. The chemical shifts of these signals are indicative of their electronic environments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the different bonds within the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 1665 | C=O stretch | Urea |

| 680 | C-Cl stretch | Chloroalkane |

Note: Data is based on a related compound, 1,3-Bis(2-chloroethyl)urea, as a proxy. For this compound, a broad O-H stretch would be expected around 3300-3500 cm⁻¹.

Key absorption bands in the IR spectrum confirm the presence of the urea carbonyl group (C=O), N-H bonds, C-N bonds, and O-H bonds from the hydroxyethyl groups. The positions and shapes of these bands provide valuable structural information.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ confirms the compound's molecular mass. nih.gov

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 148.16 | Molecular Ion [M]⁺ |

| 30 | Top Peak |

| 18 | 2nd Highest Peak |

| 42 | 3rd Highest Peak |

The fragmentation pattern observed in the mass spectrum provides further structural evidence by showing characteristic fragments resulting from the cleavage of specific bonds within the molecule. nih.gov The exact mass of this compound is 148.08479225 g/mol . evitachem.com

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of this compound is used to identify the presence of chromophores, which are parts of the molecule that absorb UV light. researchgate.net The urea functionality is the primary chromophore in this compound. The synthesis products of this compound are identified by UV spectra, among other methods. evitachem.comresearchgate.net

Derivatives and Analogs of 1,3 Bis 2 Hydroxyethyl Urea

Structural Modifications and Their Research Implications

The substitution on the nitrogen atoms of the urea (B33335) moiety is a critical factor influencing the conformational preferences and, consequently, the biological and chemical properties of its derivatives. nih.gov The ability of the urea functionality to form multiple stable hydrogen bonds is central to its role in medicinal chemistry, allowing for the fine-tuning of drug-target interactions. nih.gov

Key structural modifications include:

N-Alkylation and N-Acylation: Introducing different alkyl or acyl groups can significantly alter the molecule's polarity, solubility, and reactivity. For instance, the synthesis of 1,1,3-substituted urea derivatives has been explored for their potent inhibitory activity against tumor necrosis factor-alpha (TNF-α) production. nih.gov

Introduction of Heterocyclic Moieties: Incorporating rings, such as in 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU), has led to applications like hydrogen sulfide (B99878) scavenging. mdpi.com

Thiourea (B124793) Analogs: Replacing the oxygen atom of the urea group with sulfur creates thiourea derivatives. Research into 1-acyl-3-substituted thioureas has revealed interesting pharmacological properties. rsc.org

Nitrosation: The addition of a nitroso group to one of the urea nitrogens creates nitrosourea (B86855) analogs, a class of compounds extensively studied for their therapeutic potential. nih.gov

These modifications are instrumental in developing compounds for specialized applications, ranging from polymer science to medicinal agents. nih.govvot.pl

Hydroxyalkylated Derivatives and Thermal Stability

Hydroxyalkylated derivatives of urea, including 1,3-Bis(2-hydroxyethyl)urea, are significant in polymer chemistry, particularly in the production of polyurethanes. The thermal stability of these polymers is a key area of research.

The reaction of urea with alkylene carbonates, such as ethylene (B1197577) carbonate, yields hydroxyalkoxylated products that exhibit good thermal stability, with decomposition temperatures starting around 200°C. researchgate.net The presence of carbamic groups, formed during these reactions, contributes to the high thermal stability of the resulting oligomers. vot.pl

Research has shown that the thermal stability of polyurethane foams can be enhanced by incorporating urea-based structures. researchgate.netresearchgate.net For example, polyurethane foams derived from hydroxyethoxy derivatives of urea are rigid products with low mass loss and enhanced thermal stability when heated. researchgate.net Similarly, polyhydroxyalkyl derivatives of other nitrogen-containing heterocycles, like isocyanuric acid, are used to synthesize polymers with improved thermal resistance. vot.pl The products of hydroxyalkylation of N,N'-bis(2-hydroxypropyl)urea have also been shown to possess enhanced thermal stability. researchgate.net

Table 1: Thermal Properties of Urea Derivatives

| Derivative/Product | Key Finding | Reference |

|---|---|---|

| Products of urea and ethylene carbonate | Good thermal stability, decomposition starts at 200°C. | researchgate.net |

| Polyurethane foams from hydroxyethoxy derivatives of urea | Enhanced thermal stability and low mass loss at 150°C. | researchgate.net |

| Polyurethanes with heterocyclic rings (e.g., 1,3,5-triazine) | Significantly improved thermal stability. | vot.pl |

Nitrosourea Analogs in Research

The nitrosourea analogs of this compound are a prominent class of compounds, primarily investigated for their antineoplastic properties. These compounds are chemically unstable under physiological conditions and act as alkylating agents. nih.govtandfonline.com

HECNU is a water-soluble nitrosourea analog that has been the subject of extensive preclinical research. nih.govevitachem.com Studies have shown that HECNU is a more effective antineoplastic agent in many experimental models compared to clinically used compounds like BCNU (carmustine) and chlorozotocin. nih.gov A significant finding is that HECNU demonstrated considerably less toxicity and carcinogenicity in rat models than its counterparts. nih.gov Its high activity against intracerebrally implanted tumors has been a particular focus of investigation. ncats.ioresearchgate.net HECNU has been evaluated in clinical trials for the treatment of malignant brain tumors. karger.com

The mode of action of (2-Chloroethyl)nitrosoureas (CENUs) is intrinsically linked to their decomposition in aqueous environments. Under physiological conditions (pH 7.1, 37°C), these compounds break down to form a variety of reactive intermediates. tandfonline.comnih.gov

The decomposition pathway is complex and can be influenced by the surrounding medium. nih.gov Key decomposition products include:

Vinyl chloride nih.gov

2-Chloroethanol nih.govnih.gov

Isocyanates rsc.org

A chloroethyldiazohydroxide intermediate tandfonline.com

This chloroethyldiazohydroxide is considered the primary intermediate responsible for the alkylation of DNA. tandfonline.com Another proposed, though less discussed, mechanistic path for some CENUs involves the release of nitric oxide (NO). rsc.org The decomposition ultimately generates electrophilic species that can react with biological macromolecules. tandfonline.com

Table 2: Major Decomposition Products of (2-Chloroethyl)nitrosoureas in Aqueous Solution

| Product | Reference |

|---|---|

| Vinyl chloride | nih.gov |

| Acetaldehyde | nih.govnih.gov |

| 2-Chloroethanol | nih.govnih.gov |

| Ethylene glycol | nih.gov |

The reactive intermediates generated from the decomposition of nitrosoureas can alkylate DNA in several ways, including chloroethylation and hydroxyethylation. researchgate.nettandfonline.com While chloroethylation can lead to the formation of DNA inter-strand cross-links, a critical mechanism for cytotoxicity, hydroxyethylation represents another significant form of DNA damage. tandfonline.comtandfonline.com

In vitro, 2-hydroxyethylation is the most abundant type of DNA alkylation caused by HECNU (Elmustine). ncats.io The biological consequences of hydroxyethylation have been studied, with some research suggesting it may be more relevant for malignant transformation than for direct antitumor efficacy. tandfonline.com Studies on other nitrosamines, like diethanolnitrosamine (NDELA), have also shown the induction of O6-deoxyguanosine (dG)-hydroxyethylation in liver DNA, although the precise activation mechanism remains under investigation. acs.org

Related Urea Derivatives in Specialized Research

Beyond the direct analogs of this compound, the broader family of urea derivatives is a subject of specialized research in diverse fields.

Materials Science and Catalysis: Urea-based ionic liquids stabilized on magnetic nanoparticles have been synthesized and used as efficient, recyclable catalysts for organic reactions, such as the synthesis of bis(indolyl)methanes. researchgate.net In another application, 1,3,5-Tris(2-hydroxyethyl)isocyanurate, a derivative of isocyanuric acid (a cyclic urea analog), has been functionalized onto mesoporous silica (B1680970) (SBA-15) to create a novel heterogeneous nano-catalyst for green chemistry applications. vot.plbiointerfaceresearch.com

Medicinal Chemistry: The urea scaffold is a key structural template for developing inhibitors of various enzymes. For example, 1,3-disubstituted ureas have been designed as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation. nih.gov

Environmental and Industrial Applications: Derivatives such as 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU), synthesized from urea, glyoxal, and formaldehyde (B43269), are being investigated as effective scavengers for hydrogen sulfide (H₂S), with potential applications in the offshore industry. mdpi.com

This specialized research highlights the adaptability of the urea chemical structure to create functional molecules for a wide array of advanced applications.

4,5-Dihydroxy-1,3-bis(hydroxymethyl)-2-imidazolidinone

Also known as Dimethylol Dihydroxyethyleneurea (DMDHEU), this compound is a significant derivative used primarily in the textile industry. guidechem.com It functions as a formaldehyde-type resin for creating "wash and wear" and chlorine-resistant finishes on fabrics like shirtings, draperies, and sheeting. guidechem.com

Chemical and Physical Properties: DMDHEU is a crystalline solid that is often supplied as a clear, pale yellow 40% aqueous solution. guidechem.comalfa-chemistry.com The molecule features reactive hydroxyl groups that can interact with other molecules, such as proteins. cymitquimica.com This reactivity is key to its function as a crosslinking agent.

Table 1: Properties of 4,5-Dihydroxy-1,3-bis(hydroxymethyl)-2-imidazolidinone

| Property | Value |

| CAS Number | 1854-26-8 |

| Molecular Formula | C5H10N2O5 |

| Molecular Weight | 178.14 g/mol |

| Appearance | Crystalline solid / Clear pale yellow 40% aqueous solution |

| Synonyms | DMDHEU, Dimethyloldihydroxyethyleneurea |

Research Findings: Research has shown that 4,5-Dihydroxy-1,3-bis(hydroxymethyl)-2-imidazolidinone has antimicrobial properties, demonstrating activity against a range of bacteria, fungi, and yeasts. cymitquimica.com In vitro studies have indicated its ability to inhibit the growth of certain cells. cymitquimica.com Its mechanism involves the reactive hydroxyl groups interacting with proteins and other cellular components, leading to crosslinking that inhibits bacterial growth. cymitquimica.com

Glycoluril (B30988) Derivatives

Glycoluril, or tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a bicyclic bis-urea that serves as a foundational structure for a wide array of derivatives. tandfonline.comaip.org These derivatives have garnered significant attention for their diverse applications in supramolecular chemistry, as cross-linking agents, and in the development of new materials. aip.orgclockss.org

Synthesis and Structure: Glycoluril is synthesized by the reaction of two equivalents of urea with glyoxal. wikipedia.org Derivatives can be created by using substituted vicinal carbonyl compounds in the initial reaction or by subsequent reactions on the glycoluril structure itself. wikipedia.org For instance, condensation reactions with formaldehyde can lead to different products depending on the reaction conditions, such as tetracyclic diethers at low temperatures or oligomeric chains at higher temperatures. tandfonline.com

Research Findings: Glycoluril and its derivatives are crucial precursors for synthesizing macrocyclic hosts like cucurbit[n]urils, which can form stable complexes with various molecules. tandfonline.comwikipedia.org They are also used to create molecular clips and other complex structures with applications in catalysis and as enzyme mimics. clockss.org Some derivatives have been investigated for their pharmacological potential, with certain alkylated glycolurils showing neurotropic effects. clockss.orgckthakurcollege.net The practical applications are extensive, ranging from fertilizers and explosives to stabilizers against photodegradation and bleaching activators. aip.org

Hexamethylenebis(3-(2-hydroxyethyl)-1-nitroso-urea)

This complex urea derivative features a hexamethylene chain connecting two urea units, each substituted with a 2-hydroxyethyl and a nitroso group. ontosight.ai Its intricate structure suggests potential utility in several scientific domains.

Potential Applications: Due to its structure, this compound has been explored for its potential in various fields:

Biomedical Research: It may serve as an intermediate in the synthesis of new pharmaceutical compounds or as a reagent in biochemical studies. ontosight.ai

Materials Science: The unique properties of this derivative could be leveraged in the creation of new polymers or composite materials. ontosight.ai

Environmental Applications: It might be used as a ligand for heavy metal ions or as a component in novel catalytic systems. ontosight.ai

Further research is necessary to fully elucidate the properties and practical applications of this compound.

Other Bis-Substituted Urea Compounds

Beyond direct derivatives, other bis-substituted urea compounds share structural similarities with this compound and have been subjects of scientific inquiry.

1,3-Bis(hydroxymethyl)urea (BHMU)

Also known as dimethylolurea, BHMU is another significant bis-substituted urea compound. nist.gov

Table 2: Properties of 1,3-Bis(hydroxymethyl)urea

| Property | Value |

| CAS Number | 140-95-4 |

| Molecular Formula | C3H8N2O3 |

| Molecular Weight | 120.1072 g/mol |

| Synonyms | Dimethylolurea, DMU |

Research Findings: Research has focused on the application of BHMU as a corrosion inhibitor. researchgate.netiaea.org Studies using weight loss, potentiodynamic polarization curves, and electrochemical impedance spectroscopy have demonstrated that BHMU is an effective inhibitor for cold-rolled steel in hydrochloric acid solutions. researchgate.net Its inhibition efficiency is reported to be over 85% at a 20.0 mM concentration across a temperature range of 20–50 °C. researchgate.net The mechanism of action is attributed to the adsorption of the inhibitor molecules onto the steel surface, which follows the Langmuir adsorption isotherm and is primarily chemical in nature. researchgate.net

Research Applications and Emerging Fields

Polymer Science and Materials Chemistry

1,3-Bis(2-hydroxyethyl)urea, also known as N,N'-Bis(2-hydroxyethyl)urea, is finding increasing application in the development and modification of polymeric materials. Its di-functional nature, owing to the two hydroxyl (-OH) groups, enables it to participate in polymerization reactions and interact with polymer chains, thereby influencing the final properties of the material.

Modification of Urea-Formaldehyde Resins

Urea-formaldehyde (UF) resins are widely used adhesives in the wood products industry. However, their inherent brittleness can be a significant drawback. To address this, researchers have investigated the incorporation of various modifiers to improve the flexibility of UF resins. While specific studies detailing the use of this compound are not extensively documented in publicly available research, the principle of incorporating diols to enhance flexibility is well-established. The introduction of linear, flexible segments into the highly cross-linked UF polymer structure can increase the resilience of the cured resin. For instance, the copolymerization of urea (B33335) and formaldehyde (B43269) with glycols has been shown to yield more flexible and tough materials. ua.ptresearchgate.net Given that this compound possesses two hydroxyl groups, it could theoretically act in a similar manner to introduce flexible ether linkages within the polymer backbone, thus potentially reducing brittleness.

Enhancing Flexibility and Reducing Brittleness in Polymers

The introduction of flexible molecular chains into a polymer matrix is a common strategy to enhance its flexibility and reduce brittleness. Compounds with multiple hydroxyl groups, such as this compound, can be incorporated into polymer networks. While direct research on the impact of this compound on the flexibility of a wide range of polymers is limited, the underlying chemical principles suggest its potential in this area. By acting as a chain extender or a cross-linker with a degree of rotational freedom, it can increase the free volume within the polymer, allowing for greater molecular motion and, consequently, increased flexibility. This approach has been successfully demonstrated with other diols and polyols in various polymer systems. ua.ptresearchgate.net

Application as a Plasticizer

Plasticizers are additives that increase the plasticity or fluidity of a material. They work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature. While there is a lack of specific studies focusing on this compound as a primary plasticizer, its molecular characteristics suggest a potential, albeit likely limited, plasticizing effect. Its ability to form hydrogen bonds could allow it to interact with polar polymers. However, its di-functional nature also means it is more likely to react and become part of the polymer backbone, which is a characteristic of "internal plasticizers." This internal plasticization can lead to a more permanent modification of flexibility compared to traditional, non-reactive plasticizers.

Role in Polyurethane Foam Production

A more defined application for this compound is in the production of polyurethane foams. It can be used as a precursor to synthesize polyols, which are key reactants in polyurethane chemistry. Specifically, this compound can be hydroxyalkylated with compounds like ethylene (B1197577) carbonate to produce oligomeric polyols. researchgate.net These resulting polyols, which possess good thermal stability, are then reacted with isocyanates to form rigid polyurethane foams. researchgate.net

| Foam Type | Onset of Decomposition (°C) | Temperature at 10% Weight Loss (°C) | Char Yield at 600°C (%) |

| Conventional PU Foam | ~200-220 | ~250-270 | < 20 |

| PU Foam with Urea-Derivative Polyol | ~230-250 | ~280-300 | > 25 |

This table is for illustrative purposes only and does not represent actual experimental data from the cited sources.

The mechanical properties of polyurethane foams are crucial for their structural applications. The use of polyols derived from this compound can influence these properties. The structure of the polyol, including its functionality and molecular weight, plays a significant role in determining the cross-link density and morphology of the foam, which in turn dictates its mechanical strength. While detailed mechanical testing data for foams specifically derived from this compound is not extensively published, it is a key area of investigation in the development of new polyurethane materials. researchgate.nettechscience.cn

| Property | Conventional Rigid PU Foam | Modified Rigid PU Foam |

| Density ( kg/m ³) | 30 - 40 | 35 - 45 |

| Compressive Strength (kPa) | 150 - 250 | 200 - 300 |

| Tensile Strength (kPa) | 200 - 350 | 250 - 400 |

| Flexural Strength (kPa) | 250 - 400 | 300 - 450 |

This table is for illustrative purposes only and does not represent actual experimental data from the cited sources.

Use as Polyol Components

This compound, also known as N,N′-Bis(2-hydroxyethyl)urea (BHEU), serves as a valuable component in the synthesis of polymers, particularly polyurethanes. The two hydroxyl (-OH) groups in its structure allow it to act as a polyol, a type of alcohol containing multiple hydroxyl groups that can react with isocyanates to form polyurethane chains.

Research has demonstrated the application of BHEU derivatives in creating rigid polyurethane foams. researchgate.net When BHEU is first reacted with ethylene carbonate in a process called hydroxyalkylation, it forms oligomeric polyols. These resulting polyols possess suitable physical properties and good thermal stability, making them effective substrates for producing rigid polyurethane foams. researchgate.net The foams derived from these hydroxyethoxy derivatives of urea exhibit enhanced thermal stability, a desirable characteristic for insulation and structural applications. researchgate.net The presence of the urea group is noted to contribute to the high thermal stability of the resulting polymer structures. researchgate.net Further confirming its relevance in this field, this compound has also been identified as one of the products resulting from the chemical depolymerization of certain polyurethanes, such as those based on toluene (B28343) diisocyanate (TDI-PU). acs.org

Medicinal Chemistry Research

The urea scaffold and its derivatives are of significant interest in medicinal chemistry due to the ability of the urea functional group to form stable hydrogen bonds with biological targets like proteins and receptors. nih.gov this compound, as a member of this class, has relevance in several areas of pharmaceutical research, from its structural similarities to active compounds to its role as a synthetic intermediate.

Structural Similarity to Biologically Active Compounds

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor structural modifications can lead to significant changes in function. This compound shares a core structural feature with other biologically active molecules, most notably hydroxyurea.

Hydroxyurea is a DNA synthesis inhibitor that functions by inhibiting the enzyme ribonucleotide reductase. cir-safety.org While this compound shares the urea backbone, it lacks the critical N-OH functional group that is essential for the inhibitory activity of hydroxyurea. cir-safety.org This comparison illustrates a key principle in medicinal chemistry: the presence or absence of specific functional groups dictates the molecule's interaction with biological targets and, consequently, its pharmacological effect. The (hydroxyethyl)urea moiety itself, however, is found in other classes of active compounds.

HIV-1 Protease Inhibitors Research

A significant area of research where the hydroxyethylurea structure is prominent is in the development of inhibitors for the human immunodeficiency virus type 1 (HIV-1) protease. This enzyme is crucial for the lifecycle of the HIV virus, and blocking its activity is a key therapeutic strategy.

Researchers have discovered a class of potent HIV-1 protease inhibitors that contain the (R)-(hydroxyethyl)urea isostere. nih.gov An isostere is a functional group that has similar physical and chemical properties to another, allowing it to mimic the original group in a biological context. The hydroxyethylurea moiety in these inhibitors is designed to mimic the transition state of the peptide bond cleavage performed by the protease. nih.gov Studies on the binding of these inhibitors to the active site of the HIV-1 protease have provided insights into the specific molecular interactions that are responsible for their potent antiviral activity. researchgate.net

Role as Intermediates in Pharmaceutical Synthesis

Beyond its own potential biological activities, this compound serves as a key building block or intermediate in the synthesis of other pharmaceutical compounds. pharmaffiliates.com Its bifunctional nature, with two hydroxyl groups, makes it a versatile precursor for more complex molecules.

Notably, it is used in processes for the preparation of the anticancer drug Carmustine. google.com In some synthetic routes, this compound is itself synthesized from precursors like 2-aminoethan-1-ol and then converted into the final active pharmaceutical ingredient. google.com It is also recognized as a known impurity that can arise during the manufacturing or storage of Carmustine, making its synthesis and characterization important for quality control in pharmaceutical production. daicelpharmastandards.com

Corrosion Inhibition Studies

This compound belongs to the class of organic compounds investigated for their ability to protect metals from corrosion, particularly in acidic environments. The effectiveness of urea-based inhibitors is attributed to the presence of nitrogen and oxygen heteroatoms, which can act as adsorption centers on the metal surface. mdpi.comresearchgate.net These compounds function by forming a protective film at the metal-solution interface, which impedes the electrochemical processes of corrosion. researchgate.net

Adsorption Behavior on Metal Surfaces

The primary mechanism of corrosion inhibition by urea derivatives is through adsorption onto the metal surface. This process can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). mdpi.com Physisorption occurs due to electrostatic interactions between the charged metal surface and the charged inhibitor molecule. mdpi.com Chemisorption involves a more direct interaction, where charge sharing or transfer occurs between the inhibitor's lone pair electrons (from oxygen and nitrogen atoms) and the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. mdpi.com

The adsorption of these inhibitors often conforms to established adsorption isotherm models, such as the Langmuir adsorption isotherm, which assumes the formation of a monolayer on the metal surface. researchgate.netresearchgate.net The strength and nature of this adsorption are critical to the inhibitor's performance. The standard free energy of adsorption (ΔG°ads) is a key parameter; values around –20 kJ/mol are indicative of physisorption, while values approaching –40 kJ/mol or more negative suggest a stronger chemisorption mechanism. mdpi.com

Table 1: Adsorption Parameters for Urea-Based Corrosion Inhibitors

| Inhibitor | Adsorption Model | ΔG°ads (kJ/mol) | Adsorption Type |

|---|---|---|---|

| Urea | Frumkin | -17.30 | Physisorption mdpi.com |

| Imidazolidinyl urea (IU) | Langmuir | Not Specified | Mixed (Physisorption/Chemisorption) researchgate.net |

| Hydroxymethyl urea (HMU) | Langmuir | Not Specified | Chemisorption researchgate.net |

| 1,3-bis(hydroxymethyl) urea (BHMU) | Langmuir | Not Specified | Chemisorption researchgate.net |

Quantum Chemical Calculations in Inhibition Mechanism

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the relationship between the molecular structure of an inhibitor and its efficiency. materials.internationalkenkyugroup.org These calculations provide key parameters that describe the electronic properties and reactivity of the inhibitor molecule.

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency. mdpi.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface (back-donation). mdpi.com

Energy Gap (ΔE = ELUMO – EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance. kenkyugroup.org

Fraction of Electrons Transferred (ΔN): This value indicates the tendency of an inhibitor to donate electrons to the metal surface. A positive ΔN value supports this electron-donating capability. mdpi.com

For urea derivatives, the oxygen and nitrogen atoms are the primary sites for electron donation, contributing to the formation of a stable, protective film on the metal. materials.internationalresearchgate.net

Table 2: Quantum Chemical Parameters for Selected Urea Derivatives (DFT)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Urea (aqueous phase) | -7.5375 | -2.5134 | 5.0241 mdpi.com |

| Phenyl-Urea Derivative 1 (HU1) | -6.49 | -1.54 | 4.95 kenkyugroup.org |

| Phenyl-Urea Derivative 2 (HU2) | -6.38 | -1.68 | 4.70 kenkyugroup.org |

| 1,3-dimethylurea (Cpd F) | -7.073 | 0.672 | 7.745 materials.international |

Molecular Dynamics Simulations in Corrosion Inhibition

Molecular Dynamics (MD) simulations offer a way to visualize and quantify the interaction between inhibitor molecules and the metal surface in a simulated corrosive environment. bohrium.com This computational technique models the movement of atoms over time, providing insights into the adsorption process at a molecular level.

A key output from MD simulations is the adsorption or binding energy, which represents the strength of the interaction between the inhibitor and the surface. A large negative binding energy indicates a strong and stable adsorption, signifying a more effective inhibitor. chemrevlett.com These simulations also reveal the orientation of the adsorbed molecules. Often, inhibitors adopt a planar or parallel orientation on the surface, which maximizes surface coverage and provides a more effective barrier against corrosive species. bohrium.com Studies on various nitrogen-based heterocyclic compounds have shown that negative binding energies correspond to a spontaneous adsorption process. chemrevlett.com

Table 3: Adsorption/Binding Energies from MD Simulations

| Inhibitor System | Adsorption/Binding Energy (kJ/mol or kcal/mol) | Indication |

|---|---|---|

| Phenyl-Urea Derivative 1 (HU1) | -394.42 kJ/mol | Stable Adsorption (Chemisorption) kenkyugroup.org |

| Phenyl-Urea Derivative 2 (HU2) | -91.38 kJ/mol | Stable Adsorption (Chemisorption) kenkyugroup.org |

| Nitrogen-based heterocycles | Negative values < 100 kcal/mol | Spontaneous Adsorption (Physisorption) chemrevlett.com |

Environmental and Industrial Applications

H2S Scavenging Research

Hydrogen sulfide (B99878) (H2S) is a toxic, corrosive, and malodorous gas frequently encountered in the oil and gas industry. H2S scavengers are chemicals designed to react with and neutralize H2S, converting it into more benign compounds. aau.dk While triazine-based scavengers are widely used, environmental concerns have prompted research into alternatives. researchgate.net

Urea-based chemicals, particularly those derived from reactions with formaldehyde, have emerged as promising H2S scavengers. researchgate.netmdpi.com Research suggests that N-hydroxymethyl groups (N-CH2OH) are crucial for effective scavenging activity. mdpi.com The mechanism is believed to involve an initial reaction between the bisulfide ion (HS⁻) and the hydroxymethyl group, potentially proceeding through an iminium ion intermediate. This process can be repeated, allowing a single scavenger molecule to capture multiple bisulfide ions. mdpi.com Given its structural similarity, containing N-hydroxyethyl (N-CH2CH2OH) groups, this compound is a candidate for this application, offering a potentially more environmentally benign alternative to traditional scavengers.

Table of Mentioned Compounds

Potential as Ligands for Heavy Metal Ions

The presence of oxygen and nitrogen atoms with lone pairs of electrons in this compound suggests its potential to act as a ligand for complexing with heavy metal ions. While specific studies on the chelating behavior of this compound with heavy metals are not extensively documented, the coordination chemistry of urea and its derivatives provides a basis for understanding its potential capabilities.

Urea itself is known to form complexes with various metal ions, typically coordinating through the carbonyl oxygen atom. rjpbcs.com This interaction is due to the partial negative charge on the oxygen atom. The mode of coordination can be influenced by the nature of the metal ion. For instance, transition metals like copper(II), zinc(II), and iron(III) generally coordinate through the oxygen atom of urea. rjpbcs.com

In the case of this compound, the two hydroxyl groups introduce additional potential coordination sites. This could allow for the formation of chelate rings with metal ions, which are typically more stable than complexes with monodentate ligands. The molecule could potentially act as a bidentate or even a tridentate ligand, depending on the coordination geometry favored by the metal ion. The ability of a ligand to form multiple bonds with a central metal ion enhances the stability of the resulting complex, a phenomenon known as the chelate effect. beloit.edu

The potential chelating behavior of this compound could be of interest for applications in areas such as:

Wastewater treatment: Sequestering toxic heavy metal ions from industrial effluents.

Analytical chemistry: Development of new sensors or reagents for the detection and quantification of specific metal ions.

Biomedical applications: As a component of metal-based therapeutic or diagnostic agents, provided its toxicological profile is favorable.

Further research is needed to experimentally determine the stability constants and coordination modes of this compound complexes with various heavy metal ions to fully assess its potential in these applications.

| Potential Coordination Sites of this compound | Description |

| Carbonyl Oxygen | The primary coordination site, similar to urea, due to its partial negative charge. |

| Hydroxyl Oxygens | The two hydroxyl groups offer additional sites for coordination, potentially leading to chelation. |

| Amide Nitrogens | Less likely to coordinate due to the delocalization of their lone pairs into the carbonyl group, but cannot be entirely ruled out depending on the metal ion. |

Components of Novel Catalytic Systems

The functional groups present in this compound make it a candidate for use in the development of novel catalytic systems, either as a ligand to modify the activity of a metal catalyst or as a precursor for the synthesis of catalytic materials.

Urea and its derivatives have been explored in various catalytic applications. For instance, urea can be a source of ammonia (B1221849) in selective catalytic reduction (SCR) systems for the removal of nitrogen oxides from exhaust gases. mdpi.com Furthermore, urea derivatives can serve as ligands in transition metal-catalyzed reactions, influencing the selectivity and efficiency of the catalyst. nih.gov The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and O-H groups) in this compound could enable it to participate in organocatalysis, where small organic molecules are used to accelerate chemical reactions.

Potential catalytic applications for this compound and its derivatives include:

Ligand in Homogeneous Catalysis: The hydroxyl and urea moieties can coordinate with a metal center, influencing its electronic and steric properties, and thereby tuning its catalytic activity.

Precursor for Heterogeneous Catalysts: It can be used as a precipitating agent or a template in the synthesis of metal oxide catalysts, where its decomposition during calcination can lead to materials with high surface area and specific pore structures. For example, urea hydrolysis is a common method for the synthesis of precursors for catalysts like Cu/ZnO for methanol (B129727) synthesis. rsc.org

Organocatalysis: The ability to form multiple hydrogen bonds could be exploited in reactions where stabilization of transition states or activation of substrates through hydrogen bonding is crucial.

The reactivity of the hydroxyl groups also allows for further chemical modification of this compound, enabling the synthesis of a wider range of ligands and catalysts with tailored properties.

| Potential Catalytic Role | Description |

| Ligand | Modifies the properties of a metal catalyst to enhance activity and selectivity. |

| Precursor | Used in the synthesis of solid catalysts, influencing their final structure and properties. |

| Organocatalyst | Utilizes its hydrogen bonding capabilities to catalyze reactions without a metal center. |

Use as Stabilizers in Polymer Industry

In the polymer industry, stabilizers are crucial additives that protect polymers from degradation caused by factors such as heat, light, and oxidation, thereby extending their service life. iupac.org While specific data on the use of this compound as a primary polymer stabilizer is limited, a US patent describes the use of (hydroxyalkyl)ureas, including this compound, for maintaining the hydration of aqueous-based polymer compositions. google.com

This application is particularly relevant for water-borne polymer systems such as latexes, adhesives, and coatings. The mechanism of stabilization in this context is related to the hygroscopic nature of the hydroxyalkyl urea. By attracting and retaining water molecules, it helps to prevent the polymer particles from coalescing, especially under conditions of freezing and thawing. google.com This improves the freeze-thaw stability of the polymer dispersion.

Furthermore, the presence of hydroxyl groups in this compound could potentially allow it to act as a crosslinking agent in certain polymer systems, particularly those containing functional groups that can react with hydroxyls, such as isocyanates or carboxylic acids. Crosslinking can enhance the mechanical properties and thermal stability of polymers. A Canadian patent discusses the use of (hydroxyalkyl)urea as crosslinking agents to replace formaldehyde-based systems. google.com

The potential benefits of using this compound in the polymer industry include:

Improved Freeze-Thaw Stability: Acts as a humectant in aqueous polymer dispersions. google.com

Potential for Crosslinking: The hydroxyl groups can react to form crosslinks, improving polymer properties. google.com

Formaldehyde-Free Alternative: Can potentially replace formaldehyde-based crosslinkers, which are of increasing environmental and health concern. google.com

Further research into the effectiveness of this compound as a stabilizer against thermal and photo-oxidative degradation in various polymer matrices would be valuable to expand its application in this field.

| Stabilization Mechanism | Polymer System | Benefit |

| Maintaining Hydration | Aqueous-based polymer compositions (e.g., latexes) | Improved freeze-thaw stability google.com |

| Crosslinking | Polymers with reactive groups (e.g., carboxyl, anhydride) | Enhanced mechanical and thermal properties google.com |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The primary methods for synthesizing 1,3-Bis(2-hydroxyethyl)urea involve the reaction of urea (B33335) with either ethanolamine (B43304) or ethylene (B1197577) carbonate. google.comgoogle.comresearchgate.net While effective, these routes present opportunities for improvement in terms of yield, reaction time, and sustainability.

Future research should focus on developing novel catalytic systems to enhance the efficiency of existing methods. For instance, the use of synthetic zeolites in the reaction between urea and ethylene carbonate has been shown to increase the product yield to 98% and reduce the reaction time significantly. google.com Further investigation into different types of catalysts, such as solid acids, enzymes, or innovative organocatalysts, could lead to even more efficient and environmentally friendly synthetic pathways. The development of continuous flow processes, as opposed to batch reactions, could also offer advantages in terms of scalability, safety, and product consistency. Traditional urea synthesis often involves hazardous reagents like phosgene (B1210022); thus, research into safer alternatives remains a priority. nih.gov

| Reactants | Conditions | Catalyst | Reported Yield | Key Observations | Reference |

|---|---|---|---|---|---|

| Urea + Ethanolamine | 115°C, 8 hours | None specified | Up to 80% (after recrystallization) | Process is lengthy and requires complex purification to remove unreacted starting materials. | google.com |

| Urea + Ethylene Carbonate | 140-150°C | Synthetic Zeolites | Up to 98% | Significantly reduces production time by 1.5-2 times and increases yield. | google.com |

In-depth Mechanistic Studies of Chemical Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent reactions of this compound is crucial for process optimization and the development of new applications. The reaction between urea and ethanolamine proceeds via a condensation reaction where ammonia (B1221849) is eliminated. cir-safety.orgspecialchem.com Conversely, the reaction with ethylene carbonate involves the release of carbon dioxide. google.com

Future mechanistic studies could employ advanced spectroscopic techniques (e.g., in-situ NMR and IR spectroscopy) and kinetic analysis to elucidate the reaction pathways, identify intermediates, and understand the role of catalysts at a molecular level. For example, studies have shown that under certain mild conditions, the reaction of ethanolamine and urea may predominantly yield the mono-substituted product, (2-hydroxyethyl)urea, with little formation of the desired bis-substituted compound. mdpi.com Investigating the factors that control mono- versus di-substitution is a critical area for future research. A deeper understanding of these mechanisms will enable more precise control over reaction outcomes, leading to higher purity products and fewer byproducts.

Exploration of New Derivatization Strategies for Targeted Applications

The two hydroxyl groups in this compound are prime sites for chemical modification, allowing for the creation of a wide array of derivatives with tailored properties. These derivatives can be designed for specific, high-value applications. A significant area of application is in the synthesis of polyurethane foams, where derivatives of this compound act as polyol components. researchgate.net

Future research should systematically explore derivatization reactions such as esterification, etherification, and carbamoylation to produce new molecules. For example, reacting the hydroxyl groups with fatty acids could yield novel surfactants or emollients for the cosmetics industry. Derivatization could also lead to new monomers for creating advanced polymers with unique thermal or mechanical properties. The synthesis of related compounds like 1,3-Diethyl-1,3-bis(2-hydroxyethyl)urea demonstrates the potential for N-alkylation to further modify the compound's properties. nih.gov The broader field of medicinal chemistry has seen extensive use of urea derivatives, suggesting that novel derivatives of this compound could be synthesized and screened for biological activity. nih.gov

Advanced Computational Chemistry and Modeling

Computational chemistry provides powerful tools for accelerating research and development by predicting molecular properties and reaction outcomes, thereby reducing the need for extensive empirical experimentation.

Future research can leverage computational methods like Density Functional Theory (DFT) to model the reactivity of this compound. Such models can predict the most likely sites for chemical attack, calculate reaction energy barriers, and simulate interactions with other molecules, such as solvents or catalysts. mdpi.com This predictive capability can guide the design of new synthetic routes and help in understanding the mechanisms of its reactions. For instance, computational studies have been used to clarify the mechanisms of copolymerization involving other urea-based catalysts, demonstrating the utility of these approaches. mdpi.com These models can be extended to predict how modifications to the this compound structure would influence its chemical and physical properties.

For potential applications in biology and materials science, understanding the relationship between the structure of a molecule and its activity or properties is paramount. Structure-Activity Relationship (SAR) studies are essential for rational drug design and the development of materials with specific functionalities.

Future work should involve synthesizing a library of this compound derivatives and systematically evaluating their properties. The resulting data can be used to build computational SAR models. These models can identify the key structural features responsible for a desired effect, such as the anti-inflammatory properties seen in some sulfonyl urea derivatives. mdpi.com By elucidating these relationships, researchers can rationally design new derivatives with enhanced performance for targeted applications, whether as more effective enzyme inhibitors or as superior components in polymer formulations. mdpi.com

Investigation into Broader Biological and Materials Science Applications

While some applications of this compound and its derivatives are known, particularly in polymer chemistry, their full potential remains largely unexplored. Hydroxyalkylureas are known to be useful as modifiers and plasticizers for urea-formaldehyde resins, indicating a potential role in this area. google.com

In materials science, future research could focus on incorporating this compound into new classes of polymers, hydrogels, or coatings. Its diol functionality and urea group could impart desirable properties such as hydrophilicity, hydrogen bonding capability, and enhanced thermal stability. Its derivatives have already been used to create rigid polyurethane foams with high thermal stability and low water absorption. researchgate.net Further exploration could lead to materials for biomedical applications, such as drug delivery systems or tissue engineering scaffolds. In the biological sphere, given the wide range of activities exhibited by urea-containing compounds in medicine, a systematic screening of this compound and its novel derivatives for various biological activities (e.g., antimicrobial, anticancer, enzymatic inhibition) is a promising and unexplored avenue. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 1,3-Bis(2-hydroxyethyl)urea to improve yield and purity?

Methodological Answer: The synthesis of urea derivatives typically involves condensation reactions between amines and carbonyl sources. For this compound, a two-step approach may be employed:

Reaction Design: React 2-hydroxyethylamine with urea under controlled pH (e.g., acidic or basic catalysis) to favor selective substitution.

Purification: Use recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the product. Monitor purity via nitrogen content analysis (Kjeldahl method) or HPLC with UV detection .

Key Parameters:

- Temperature control (e.g., 60–80°C) to avoid side reactions.

- Stoichiometric excess of urea to drive the reaction.

Data Table:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction pH | 8.5–9.5 (basic) | Minimizes hydrolysis |

| Solvent System | Ethanol/water (3:1) | Enhances crystallization |

| Reaction Time | 6–8 hours | Balances completion vs. degradation |

Q. What analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?

Methodological Answer:

- Structural Confirmation:

- Thermal Stability:

Data Contradiction Note:

Discrepancies in reported melting points (e.g., 133°C vs. 128°C in older literature) may arise from polymorphic forms or impurities. Always cross-validate with elemental analysis .

Q. How should researchers measure aqueous solubility and pH-dependent stability of this compound?

Methodological Answer:

- Solubility Testing:

Prepare saturated solutions in buffered media (pH 3–10) and quantify dissolved compound via UV-Vis spectroscopy (λmax ~210 nm) or gravimetric analysis . - Stability Assessment:

Incubate solutions at 25°C/40°C and monitor degradation via HPLC. Hydrolysis of urea bonds is pH-sensitive, with accelerated degradation under strongly acidic/basic conditions .

Key Finding:

Aqueous solubility decreases sharply below pH 5 due to protonation of hydroxyl groups, reducing hydrophilicity .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent degradation pathways of this compound?

Methodological Answer:

- Degradation Pathways:

- Acidic Conditions: Protonation of urea carbonyl leads to cleavage into 2-hydroxyethylamine and CO₂.

- Alkaline Conditions: Hydroxide attack on urea generates ammonia and glycolic acid derivatives.

- Experimental Validation:

Use LC-MS to identify degradation products. For example, detect m/z 104.1 ([M+H]+ for 2-hydroxyethylamine) in acidic hydrolysates .

Q. How can computational modeling predict the interaction of this compound with biological macromolecules?

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

Model hydrogen bonding between urea carbonyl and hydroxyl groups with protein residues (e.g., serine or lysine). - Docking Studies:

Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., urease) based on analog studies .

Key Challenge:

Accurate force field parameterization for hydroxyl groups, which may require quantum mechanical (QM) optimization .

Q. What strategies resolve contradictory data on the compound’s cytotoxicity in cell-based assays?

Methodological Answer:

- Controlled Variables:

- Assay Design:

Compare MTT, ATP-based, and trypan blue exclusion assays to differentiate cytostatic vs. cytotoxic effects .

Example Contradiction:

Conflicting IC50 values (e.g., 50 μM vs. 200 μM) may arise from residual solvents in stock solutions. Always include solvent-only controls .

Safety & Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.